Methyl 3-bromoisoxazole-4-carboxylate
Description
Significance of Isoxazole (B147169) Core Structures in Contemporary Synthetic Chemistry
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This arrangement imparts unique electronic properties and reactivity to the ring, making it a valuable scaffold in the design of novel molecules. The isoxazole core is a key component in a wide range of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net Its prevalence in pharmaceuticals underscores the significance of developing synthetic routes to variously substituted isoxazole derivatives. The stability of the isoxazole ring, coupled with its capacity for diverse functionalization, allows for the fine-tuning of molecular properties, a crucial aspect of drug discovery and materials science.
Overview of Halogenated Isoxazole Derivatives in Organic Synthesis
The introduction of a halogen atom onto the isoxazole ring significantly enhances its synthetic utility. Halogenated isoxazoles, particularly brominated derivatives, serve as versatile intermediates for a variety of chemical transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.gov This reactivity allows for the introduction of a wide array of substituents, thereby enabling the construction of complex molecular architectures from a relatively simple starting material. The position of the bromine atom on the isoxazole ring dictates its reactivity, with the 3- and 5-positions being particularly common sites for substitution.
Rationale for Dedicated Research on Methyl 3-bromoisoxazole-4-carboxylate
This compound is a molecule of interest due to the convergence of several key functional groups on a single isoxazole core. The presence of a bromine atom at the 3-position and a methyl carboxylate group at the 4-position makes this compound a highly functionalized and versatile building block. The bromine atom provides a handle for further molecular elaboration through cross-coupling or substitution reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. The specific arrangement of these groups on the isoxazole scaffold offers the potential for the regioselective synthesis of complex heterocyclic systems.
Scope and Objectives for Comprehensive Investigation of this compound
The primary objective of a comprehensive investigation into this compound is to fully elucidate its synthetic potential. This includes the development of efficient and scalable synthetic routes to the compound itself, as well as a thorough exploration of its reactivity. A key goal is to map out the range of chemical transformations that can be performed on this molecule, thereby establishing it as a valuable tool for synthetic chemists. The ultimate aim is to demonstrate its utility in the synthesis of more complex and potentially useful molecules, contributing to the broader field of organic synthesis and the development of new chemical entities.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1447958-01-1 bldpharm.comsigmaaldrich.com |
| Molecular Formula | C5H4BrNO3 bldpharm.com |
| Molecular Weight | 205.99 g/mol bldpharm.com |
| IUPAC Name | methyl 3-bromo-1,2-oxazole-4-carboxylate chembeez.com |
| Storage | Sealed in dry, 2-8°C bldpharm.com |
Detailed Research Findings
While dedicated research articles focusing solely on this compound are limited, its synthesis and reactivity can be inferred from the broader literature on isoxazole chemistry.
Synthesis of this compound
A plausible synthetic route to this compound would likely involve a multi-step process starting from simpler precursors. One common method for the formation of the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.org
A potential, though not definitively documented, pathway could be:
Formation of a β-ketoester: Claisen condensation of an appropriate acetate (B1210297) with a source of the carboxylate.
Reaction with hydroxylamine (B1172632): The resulting β-ketoester can be cyclized with hydroxylamine to form the isoxazol-5-one ring.
Halogenation and subsequent reactions: The isoxazole ring can then undergo bromination. The ester at the 4-position can be introduced through various methods, such as the isomerization of 4-acyl-5-methoxyisoxazoles. acs.org
Chemical Reactivity and Transformations
The reactivity of this compound is dictated by its functional groups. The bromine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution and to participate in palladium-catalyzed cross-coupling reactions. The ester group at the 4-position can undergo hydrolysis to the carboxylic acid, which can then be converted to an amide, ester, or other carboxylic acid derivatives. The isoxazole ring itself can undergo ring-opening reactions under certain reductive or basic conditions.
Spectroscopic Data Analysis (Predicted)
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a singlet for the proton at the 5-position of the isoxazole ring (likely downfield, around 8.0-8.5 ppm).
¹³C NMR: The spectrum would show signals for the methyl carbon of the ester, the carbonyl carbon, and the three carbons of the isoxazole ring. The carbon bearing the bromine atom (C3) would be expected to have a chemical shift in the range of 140-150 ppm.
IR Spectroscopy: Key vibrational bands would include those for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N stretching of the isoxazole ring, and C-Br stretching.
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-10-7-4(3)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYXXPMCRYQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447958-01-1 | |
| Record name | methyl 3-bromo-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Bromoisoxazole 4 Carboxylate
Historical Context and Evolution of Isoxazole-4-carboxylate Synthesis
The construction of the isoxazole (B147169) ring is a foundational topic in heterocyclic chemistry, with early methods often relying on the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. However, these classical approaches frequently suffered from drawbacks, including harsh reaction conditions and the formation of isomeric mixtures, which complicated the isolation of desired products.
A significant advancement in the synthesis of isoxazole-4-carboxylates was the development of methods that offered greater regiochemical control. One of the well-established and highly regioselective methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. A general synthesis for 4-isoxazolecarboxylic esters reported in 1973 demonstrated the reaction of a primary nitro compound with a dehydrating agent like phosphorus oxychloride to generate a nitrile oxide intermediate in situ. This intermediate then undergoes cycloaddition with an enamine ester. This method was noted for its selectivity, overcoming the issue of positional isomer formation that plagued many earlier isoxazole syntheses.
Later developments focused on improving efficiency, yields, and substrate scope. For instance, a process was developed involving the condensation of a hydroxamoyl chloride with an alkyl acylacetate in the presence of a trialkylamine to produce alkyl 3,5-disubstituted-isoxazole-4-carboxylates, which are valuable intermediates for various applications. More recently, novel strategies have emerged, such as the domino isoxazole-isoxazole isomerization reported in 2019. This Fe(II)-catalyzed reaction transforms readily available 4-acyl-5-methoxyisoxazoles into isoxazole-4-carboxylic esters in good yields, representing a departure from traditional cycloaddition or condensation pathways. These evolutionary steps have paved the way for the strategic synthesis of complex targets like Methyl 3-bromoisoxazole-4-carboxylate.
Precursor Design and Strategic Reactant Selection for this compound
No direct, single-step synthesis for this compound is prominently documented, necessitating a discussion of plausible synthetic routes based on established isoxazole chemistry. The strategic challenge lies in the regioselective introduction of three distinct functional groups: a bromine atom at the C3 position, a methyl carboxylate group at the C4 position, and the isoxazole core itself.
Route A: Cycloaddition with a Brominated Precursor
A highly convergent strategy involves the 1,3-dipolar cycloaddition of a brominated nitrile oxide with a suitably substituted dipolarophile.
Nitrile Oxide Precursor : The key precursor would be bromoformonitrile oxide (BrC≡N⁺-O⁻). This reactive intermediate can be generated in situ from dibromoformaldoxime.
Dipolarophile Reactant : The reaction partner would be a three-carbon component that provides the rest of the isoxazole skeleton, such as methyl acetoacetate (B1235776) or a related β-ketoester. The reaction between the nitrile oxide and the enol form of the β-ketoester would theoretically lead to the desired isoxazole ring system with the correct substitution pattern.
This approach is advantageous as it establishes the C3-bromo substitution pattern from the outset. Similar strategies have been successfully employed for the synthesis of other 3-haloisoxazoles.
Route B: Post-Cycloaddition Bromination
An alternative strategy involves first constructing the methyl isoxazole-4-carboxylate core and then introducing the bromine atom at the C3 position via electrophilic bromination.
Isoxazole Core Synthesis : A precursor such as methyl 3-unsubstituted-isoxazole-4-carboxylate would be synthesized first. This could be achieved through the cycloaddition of formonitrile oxide (generated from formaldoxime) with methyl acetoacetate.
Regioselective Bromination : The subsequent step would be the bromination of the C3 position. This is the most challenging aspect of this route. Electrophilic substitution on the isoxazole ring typically occurs at the C4 position due to its higher electron density. However, since the C4 position is already occupied by the carboxylate group, bromination might be directed to other positions. Achieving high selectivity for the C3 position over the C5 position would require careful selection of brominating agents (e.g., N-bromosuccinimide (NBS), Br₂) and reaction conditions, potentially involving a metalation-bromination sequence for definitive regiocontrol. Research on electrophilic ring-opening and re-closing halogenations could also offer a potential, albeit more complex, pathway.
Optimization of Reaction Conditions and Parameters
Key parameters for optimization include:
Solvent : The choice of solvent can influence reaction rates and the stability of intermediates. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dioxane are commonly used for cycloaddition and isomerization reactions.
Temperature : Temperature control is crucial. Some reactions, like Fe(II)-catalyzed isomerizations, are sensitive to temperature, with optimal yields achieved within a narrow range. As shown in the example below, higher temperatures can lead to resinification and decreased yields in some systems. researchgate.net
Catalyst : For catalyzed reactions, the choice and loading of the catalyst are paramount. For example, Fe(II) salts are effective in domino isomerization reactions for forming isoxazole-4-carboxylates. isasbharat.in
Base/Acid : In cycloaddition reactions where a hydroximoyl halide is the nitrile oxide precursor, a base (e.g., triethylamine) is required to facilitate the elimination of HX. The stoichiometry of the base must be carefully controlled.
Reaction Time : Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Table 1: Example of Temperature Optimization in a Related Isoxazole Rearrangement Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 60 | 48 | 45 | Slow conversion |
| 2 | 70 | 24 | 74 | Optimal conditions |
| 3 | 80 | 3 | 63 | Resinification observed |
| 4 | 85 | 3 | 42 | Significant resinification |
This interactive table is based on data for the Mo(CO)₆-mediated synthesis of a pyridone from an isoxazole precursor, illustrating the critical effect of temperature on reaction yield. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. Several green strategies are applicable to the synthesis of isoxazole derivatives and could be adapted for the target compound. rsc.org
Alternative Energy Sources : Ultrasound and microwave irradiation are increasingly used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgsciensage.info Ultrasound-assisted multicomponent reactions, for example, have emerged as powerful tools for sustainable heterocyclic synthesis. rsc.org
Green Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives is a key goal. Water is an ideal green solvent, and numerous isoxazole syntheses have been successfully developed in aqueous media. rsc.org Ionic liquids have also been explored as recyclable reaction media.
Catalysis : The use of efficient and recyclable catalysts can reduce waste. Heterogeneous catalysts, such as amine-functionalized cellulose, have been employed for the synthesis of isoxazol-5-ones, offering advantages like easy separation and reuse. researchgate.net Metal-free catalytic systems, for instance using TEMPO, also align with green chemistry principles. sciensage.info
Atom Economy : Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product is a fundamental aspect of green chemistry. One-pot, five-component strategies for synthesizing complex isoxazoles have been reported, showcasing high atom economy. rsc.org
Scalability Considerations for Practical Synthetic Applications
For a synthetic method to be practically useful, particularly in industrial or pharmaceutical contexts, it must be scalable. This means the reaction should be safe, efficient, and cost-effective when performed on a larger scale (e.g., multi-gram to kilogram).
Several factors influence the scalability of isoxazole synthesis:
Reagent Availability and Cost : The starting materials should be readily available and inexpensive.
Reaction Safety : Highly exothermic reactions or those that generate toxic gases may require special engineering controls, increasing costs and complexity on a large scale. The in situ generation of potentially unstable intermediates like nitrile oxides is a common strategy that enhances safety.
Robustness : The reaction should be insensitive to minor fluctuations in reaction conditions and give consistent yields.
Work-up and Purification : Procedures that avoid hazardous reagents or laborious purification methods like column chromatography are preferred. Crystallization is often the ideal method for purification on a large scale.
Some modern methods for isoxazole synthesis have been explicitly demonstrated to be scalable. For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to produce highly substituted isoxazoles has been successfully scaled up to multi-gram quantities without a decrease in yield. rsc.org Similarly, protocols for oxazole (B20620) synthesis have demonstrated successful gram-scale production, highlighting the practical utility of modern heterocyclic synthesis methods. The application of such robust and efficient protocols would be essential for the practical production of this compound.
Chemical Reactivity and Transformation Studies of Methyl 3 Bromoisoxazole 4 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom at the C3 position of the isoxazole (B147169) ring is a key handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions and, to a lesser extent, direct nucleophilic displacement.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While studies directly on Methyl 3-bromoisoxazole-4-carboxylate are not extensively documented in readily available literature, the reactivity of similar haloisoxazole systems provides significant insight.
The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. While specific examples with 3-bromoisoxazoles are not prevalent in the provided search results, the successful Suzuki-Miyaura coupling of 4-iodoisoxazoles with various boronic acids to generate 3,4-disubstituted isoxazoles suggests that the C-Br bond at the 3-position of this compound would also be susceptible to this reaction. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Research has demonstrated the successful Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes to produce C4-alkynylisoxazoles in high yields. researchgate.net This indicates that the halogenated isoxazole core is a viable substrate for this reaction. It is plausible that this compound would undergo similar transformations, coupling with various alkynes at the 3-position under palladium-copper catalysis. The steric and electronic effects of the substituents on the isoxazole ring can influence the reaction's efficiency. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines. researchgate.net While specific examples involving this compound are not detailed, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides suggests its potential for the amination of the 3-position of the isoxazole ring. researchgate.netchemistrysteps.comgoogle.com The choice of palladium catalyst, ligand, and base is crucial for the success of such transformations.
A representative table of conditions for these reactions on analogous compounds is presented below:
| Reaction Type | Haloisoxazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Sonogashira | 3,5-diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 98 |
| Suzuki-Miyaura | 4-Iodoisoxazole derivative | Arylboronic acid | Not specified | Not specified | Not specified | Not specified |
| Buchwald-Hartwig | General Aryl Bromide | Aniline | Pd₂(dba)₃/X-Phos | Cs₂CO₃ | Toluene | High |
Direct Nucleophilic Displacement Reactions
Direct displacement of the bromine atom on the 3-bromoisoxazole (B39813) ring by a nucleophile is another potential reaction pathway. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism, particularly when the ring is activated by electron-withdrawing groups. While 3-bromoisoxazoles can be inert to substitution under thermal conditions, the use of microwave irradiation in the presence of a strong, non-nucleophilic base like a phosphazene can facilitate the amination process with various amines, yielding 3-aminoisoxazoles in moderate yields.
Reactions Involving the Ester Functionality
The methyl ester group at the 4-position of the isoxazole ring offers another site for chemical modification, including hydrolysis, transesterification, reduction, and amidation.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. A patented process describes the hydrolysis of a related compound, 4-dimethylaminomethylene-3-substituted-4-hydroisoxazol-5-one, under alkaline conditions to yield the 3-substituted-isoxazole-4-carboxylic acid after acidification. google.com This suggests that this compound can be readily hydrolyzed to 3-bromoisoxazole-4-carboxylic acid.
Transesterification , the conversion of one ester to another by reaction with an alcohol, is a plausible transformation for this compound. This reaction is typically catalyzed by an acid or a base and would allow for the introduction of different alkyl or aryl groups into the ester functionality.
Reduction and Amidation Reactions
Reduction of the ester group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. The resulting 3-bromo-4-(hydroxymethyl)isoxazole would be a valuable intermediate for further synthetic transformations.
Amidation of the methyl ester can be achieved by reacting it with an amine. This reaction may require heating or the use of a catalyst. A more direct approach involves the conversion of the corresponding carboxylic acid (obtained from hydrolysis) to an amide using standard coupling reagents. A general method for the direct coupling of metal carboxylate salts with amines using coupling agents like HBTU has been reported, which could be applicable to the sodium or lithium salt of 3-bromoisoxazole-4-carboxylic acid. quora.comnih.gov
Reactivity of the Isoxazole Ring System
The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, highlighting its latent functionality. The stability of the isoxazole ring is an important consideration during the modification of the substituents at the C3 and C4 positions. For instance, some 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov
Studies have shown that isoxazoles can undergo reductive ring opening when treated with reagents like molybdenum hexacarbonyl in the presence of water, leading to the formation of enamines. masterorganicchemistry.com Furthermore, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, which results in the formation of tertiary fluorinated carbonyl compounds. These examples demonstrate that the isoxazole ring in this compound could potentially be cleaved under specific reductive or electrophilic conditions, offering pathways to non-heterocyclic structures. The stability of the ring under the palladium-catalyzed coupling conditions and standard ester transformations is generally expected to be high, allowing for selective modifications at the bromine and ester positions without disrupting the heterocyclic core.
Ring-Opening Reactions and Subsequent Transformations
The isoxazole ring, despite its aromatic character, can undergo ring-opening reactions under various conditions, yielding valuable acyclic intermediates. This reactivity stems from the inherent strain of the five-membered ring and the weak N-O bond, which can be cleaved reductively, catalytically, or by electrophilic attack.
Reductive Ring Opening: One of the most common transformations of the isoxazole ring is its reductive cleavage. The N-O bond is susceptible to scission by various reducing agents. A notable method involves the use of molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, which effectively cleaves the N-O bond to produce β-aminoenones. beilstein-journals.orgrsc.org This transformation is significant as it converts the heterocyclic system into a synthetically useful linear structure with defined stereochemistry. Similarly, catalytic hydrogenation, for instance over Raney Nickel, is a well-established method for the reductive opening of related isoxazolidine (B1194047) systems to yield 1,3-amino-alcohols, highlighting the general susceptibility of the N-O bond to reduction. hkbu.edu.hkresearchgate.net
Isomerization via Azirine Intermediates: Certain substituted isoxazoles can undergo rearrangement through a ring-opening and ring-closing cascade. Studies on 4-acyl-5-alkoxyisoxazoles have shown that iron(II) catalysis can induce an isomerization that proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govresearchgate.netacs.org This highly strained three-membered ring can then re-cyclize to form a more stable isoxazole or, under different conditions, an oxazole (B20620) derivative. nih.govacs.org This pathway represents a sophisticated transformation that reshuffles the atoms of the ring to generate new heterocyclic structures.
Electrophile-Induced Ring Opening: More recently, a novel ring-opening fluorination of isoxazoles has been developed using electrophilic fluorinating agents like Selectfluor®. This reaction proceeds via an initial electrophilic attack on the isoxazole ring, which triggers the cleavage of the N-O bond and ultimately leads to the formation of α-fluorocyano-ketones. researchgate.net This method is valuable for constructing complex fluorine-containing compounds from simple isoxazole precursors under mild conditions. researchgate.net
Table 1: Summary of Ring-Opening Reactions of Isoxazole Derivatives
| Reaction Type | Reagents/Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|
| Reductive N-O Cleavage | Mo(CO)₆, H₂O | β-Aminoenone | beilstein-journals.orgrsc.org |
| Catalytic Isomerization | Fe(II) catalyst (e.g., FeCl₂), heat | 2H-Azirine intermediate, rearranged Isoxazole/Oxazole | nih.govresearchgate.netacs.org |
| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyano-ketone | researchgate.net |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
While 1,3-dipolar cycloaddition is a cornerstone for the synthesis of the isoxazole ring itself, the pre-formed isoxazole nucleus can also participate in cycloaddition reactions, most notably as a diene component in [4+2] cycloadditions, commonly known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com
In this context, the isoxazole ring acts as an azadiene. The reaction involves the C4=C5 double bond and the C3=N double bond of the isoxazole ring system reacting with a dienophile, such as an activated alkyne or alkene. researchgate.net Research has demonstrated that 4-vinyl-substituted isoxazoles can undergo [4+2] cycloaddition with acetylenedicarboxylates. researchgate.net In such reactions, the diene system is composed of the vinyl group's double bond and the isoxazole's C4=C5 bond. The initial cycloaddition typically yields a bicyclic adduct which is often unstable and undergoes subsequent rearrangement. This rearrangement can involve the expulsion of a small molecule, leading to the formation of a new, stable aromatic ring system, such as a highly substituted pyridine (B92270) or furan. researchgate.net This transformation, known as a Diels-Alder/retro-Diels-Alder sequence, makes isoxazoles valuable precursors for other heterocyclic frameworks. The reactivity in these cycloadditions is heavily influenced by the substituents on both the isoxazole ring and the dienophile.
Table 2: Isoxazoles in [4+2] Cycloaddition Reactions
| Isoxazole Derivative (Diene) | Dienophile | Primary Product Type | Reference |
|---|---|---|---|
| 4-(1-Ethenylsubstituted)-isoxazole | Acetylenedicarboxylates | Substituted 1,2-Benzisoxazole (after oxidation) | researchgate.net |
| General Oxazoles/Isoxazoles | Alkenes, Alkynes | Pyridines, Furans (after rearrangement) | researchgate.net |
Functionalization at Other Positions of the Isoxazole Ring
This compound possesses two primary sites for further functionalization: the C3 position, via reactions of the bromo group, and the C5 position, through C-H bond activation.
Functionalization at C3: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents. Standard palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This versatility allows for the synthesis of diverse libraries of 3-substituted isoxazoles from a single bromo-isoxazole precursor.
Functionalization at C5: The C5 position of the isoxazole ring bears a hydrogen atom that can be replaced through direct C-H functionalization. Palladium-catalyzed direct arylation has been shown to be effective for functionalizing the C5 position of isoxazole-3-carboxylates. researchgate.net These reactions typically involve a palladium catalyst, a ligand, and a base, and they allow for the coupling of the isoxazole with various aryl halides. In some cases, double C-H arylation can occur at both the C4 and C5 positions if they are unsubstituted, demonstrating the reactivity of these sites. researchgate.net For the title compound, the C4 position is blocked by the carboxylate group, directing functionalization regioselectively to the C5 position.
Table 3: Methods for Functionalization of the Isoxazole Ring
| Position | Reaction Type | Typical Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| C3 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl | General |
| C3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | General |
| C5 | Direct C-H Arylation | Ar-X, Pd catalyst, ligand, base | Aryl | researchgate.net |
Stereoselective and Regioselective Transformations
Control over selectivity is paramount in the synthesis of complex molecules. For derivatives of this compound, both regioselectivity and stereoselectivity are key considerations in its transformations.
Regioselectivity: The functionalization of the isoxazole ring is governed by the inherent reactivity of its different positions, which allows for a high degree of regiocontrol.
C3 vs. C5 Functionalization: There is a clear regiochemical distinction between reactions at the C3 and C5 positions. Cross-coupling reactions occur exclusively at the C3 position due to the presence of the bromine leaving group. Conversely, direct C-H activation protocols can be designed to selectively target the C5 position. researchgate.net This orthogonal reactivity allows for the stepwise and controlled introduction of different functional groups at these two distinct sites.
Directed Metalation: The regioselectivity of functionalization can also be controlled using directed metalation strategies. In related aryl azole systems, the choice of a sterically hindered metal-amide base can achieve highly regioselective ortho-magnesiation, which can then be followed by reaction with an electrophile. nih.govnih.gov This principle can be applied to control functionalization on substituents attached to the isoxazole core.
Stereoselectivity: While the aromatic isoxazole ring itself is planar, stereoselectivity becomes a critical factor in reactions involving its derivatives.
In Cycloaddition Synthesis: The 1,3-dipolar cycloaddition reactions used to synthesize the isoxazole precursors (isoxazolines) are often highly diastereoselective and enantioselective, especially when chiral auxiliaries or catalysts are used. mdpi.com This allows for the creation of stereocenters that can influence the final structure.
In Subsequent Transformations: Stereocenters can be introduced during the transformation of isoxazole-derived products. For example, the reductive ring-opening of a substituted isoxazole to a β-aminoenone, followed by reduction of the ketone or enone moiety, can create new chiral centers. The stereochemical outcome of such reductions can often be controlled by using chiral reducing agents or catalysts. Similarly, if the substituents introduced via functionalization reactions (e.g., at C3 or C5) contain prochiral centers, subsequent reactions at those sites can be performed stereoselectively.
Table 4: Regioselective Transformations of the Isoxazole Core
| Target Position | Reaction Class | Controlling Factor | Reference |
|---|---|---|---|
| C3 | Cross-Coupling | Presence of Bromine Leaving Group | General |
| C5 | C-H Activation/Arylation | Catalyst and directing group effects | researchgate.net |
| Aryl Substituent (ortho) | Directed ortho-Metalation | Choice of sterically hindered base | nih.govnih.gov |
Table of Compounds
Mechanistic Investigations of Reactions Involving Methyl 3 Bromoisoxazole 4 Carboxylate
Elucidation of Detailed Reaction Pathways and Intermediates
The reaction pathways involving Methyl 3-bromoisoxazole-4-carboxylate are primarily centered on the reactivity of the C-Br bond and the isoxazole (B147169) ring itself. Key reactions include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and ring-opening reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient isoxazole ring facilitates nucleophilic attack at the 3-position, leading to the displacement of the bromide ion. The reaction with amines, for example, is proposed to proceed via a two-step addition-elimination mechanism. researchgate.netacs.org The amine attacks the C3 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the isoxazole ring and the carboxylate group. In a subsequent step, the bromide ion is eliminated, and the aromaticity of the isoxazole ring is restored, yielding the 3-amino-isoxazole derivative. While 3-bromoisoxazoles are generally considered poor substrates for thermally mediated SNAr reactions, the use of strong bases or microwave irradiation can facilitate the process. researchgate.netacs.org
Palladium-Catalyzed Cross-Coupling Reactions: this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with three main steps: organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.org
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the C-Br bond of the isoxazole, forming a square planar palladium(II) intermediate.
Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid) forms a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Ring-Opening Reactions: The isoxazole ring, while aromatic, contains a weak N-O bond that can be cleaved under certain conditions. For instance, treatment with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination. organic-chemistry.orgresearchgate.net The proposed mechanism involves the electrophilic attack of the fluorinating agent on the isoxazole ring, followed by deprotonation and subsequent cleavage of the N-O bond to yield a fluorinated carbonyl compound. organic-chemistry.orgresearchgate.net
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies specifically for this compound are not extensively reported in the literature. However, general principles of reaction kinetics for the relevant reaction types can be applied.
For a bimolecular nucleophilic aromatic substitution (SNAr) reaction, the rate is expected to be dependent on the concentration of both the isoxazole substrate and the nucleophile. libretexts.org The reaction would follow second-order kinetics, and the rate law can be expressed as:
Rate = k[this compound][Nucleophile]
The rate of reaction is influenced by the steric hindrance at the reaction center and the electronic nature of the substituents on the isoxazole ring. nih.gov Electron-withdrawing groups, such as the carboxylate at the 4-position, are expected to increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.
In the case of palladium-catalyzed cross-coupling reactions , the kinetics can be more complex, with the rate-determining step varying depending on the specific reaction conditions, including the nature of the catalyst, ligands, base, and solvent. In many Suzuki-Miyaura couplings, the oxidative addition or the transmetalation step is rate-limiting. organic-chemistry.orgnrochemistry.com
The following table provides a hypothetical representation of how reaction rates might vary with reactant concentrations for an SNAr reaction, based on the principles of second-order kinetics.
Table 1: Hypothetical Kinetic Data for an SNAr Reaction
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
| 4 | 0.2 | 0.2 | 4.0 x 10-4 |
Transition State Analysis and Energy Profiles
Computational studies, often employing density functional theory (DFT), are instrumental in analyzing the transition states and energy profiles of reactions involving isoxazole derivatives. researchgate.net
For an SNAr reaction , the energy profile would feature two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. The intermediate itself would reside in an energy well between these two transition states. The activation energy for the reaction is the difference in energy between the reactants and the highest energy transition state.
In Suzuki-Miyaura coupling reactions , computational studies have elucidated the energy profiles of the catalytic cycle. organic-chemistry.org The oxidative addition step typically involves a three-centered transition state. The transmetalation step's energy barrier can be significantly influenced by the nature of the base and solvent. The reductive elimination step proceeds through a transition state where the new C-C bond is being formed as the organic groups detach from the palladium center.
The energy profile for a generic palladium-catalyzed cross-coupling reaction would show the relative energies of the reactants, intermediates, transition states, and products throughout the catalytic cycle.
Role of Catalysis and Solvent Effects on Reaction Mechanisms
Catalysis: Catalysis is pivotal in many reactions of this compound. In palladium-catalyzed cross-coupling reactions , the palladium catalyst is essential for facilitating the formation of the new carbon-carbon bond by providing a lower energy reaction pathway. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.org The choice of ligands on the palladium catalyst can significantly impact the reaction's efficiency and scope by influencing the catalyst's electronic and steric properties.
In some synthetic routes to isoxazoles, copper catalysts are employed in cycloaddition reactions. organic-chemistry.org Computational studies have suggested that these reactions may proceed through metallacycle intermediates. organic-chemistry.org
Solvent Effects: The choice of solvent can have a profound effect on the reaction rates and mechanisms. For SNAr reactions , polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic. ksu.edu.sa
In Suzuki-Miyaura couplings , a variety of solvents can be used, including polar aprotic solvents like DMF and THF, as well as ethereal solvents like 1,4-dioxane. nrochemistry.com The reaction is often carried out in a biphasic system with water, which can help to dissolve the inorganic base and facilitate the formation of the active boronate species. nrochemistry.comwikipedia.org The solvent can influence the stability of the catalytic species and the intermediates in the catalytic cycle.
The following table summarizes the typical catalysts and solvents used in key reactions involving 3-bromoisoxazoles.
Table 2: Common Catalysts and Solvents
| Reaction Type | Catalyst | Common Solvents |
|---|---|---|
| Nucleophilic Aromatic Substitution | Base-catalyzed (e.g., K2CO3) | DMF, DMSO, n-Butanol |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh3)4) | Toluene, THF, 1,4-Dioxane, Water |
| Ring-Opening Fluorination | None (reagent-mediated) | Acetonitrile (B52724) |
Computational and Theoretical Studies of Methyl 3 Bromoisoxazole 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to model the distribution of electrons and predict molecular properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. scispace.com
Table 1: Illustrative Frontier Molecular Orbital Properties This table presents example data from computational studies on various organic molecules to illustrate the typical values obtained from FMO analysis.
| Property | Value | Significance |
| HOMO Energy | -6.509 eV | Indicates electron-donating capability scispace.com |
| LUMO Energy | -4.305 eV | Indicates electron-accepting capability scispace.com |
| HOMO-LUMO Energy Gap (ΔE) | 2.204 eV | Correlates with chemical reactivity and stability researchgate.netscispace.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.net
For Methyl 3-bromoisoxazole-4-carboxylate, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylate group and the isoxazole (B147169) ring's nitrogen atom, highlighting these as primary sites for interaction with electrophiles. The hydrogen atoms and the bromine atom would likely exhibit areas of positive or near-neutral potential. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This compound has rotational freedom around the single bond connecting the carboxylate group to the isoxazole ring. Computational methods can determine the most stable conformation (the global energy minimum) and the energy barriers for rotation between different conformers.
Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time, taking into account factors like temperature and solvent effects. mdpi.com An MD simulation could reveal how the molecule's conformation changes in different environments, such as in a polar or nonpolar solvent. These simulations provide insights into the molecule's flexibility and the preferred orientations it might adopt when interacting with other molecules. For instance, studies on other molecules have shown that solvent can significantly impact conformational flexibility, with different solvents leading to narrower or broader distributions of dihedral angles. mdpi.com
Theoretical Prediction of Reactivity and Reaction Selectivity
Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, one can predict how this compound will behave in a reaction.
FMO theory helps predict regioselectivity in reactions like cycloadditions or nucleophilic substitutions. wikipedia.org The locations of the HOMO and LUMO on the molecule's framework indicate the most probable sites for reaction. Furthermore, calculated atomic charges and MEP maps can identify the most nucleophilic and electrophilic centers, guiding predictions about where a reactant will attack. For example, the electron-rich oxygen and nitrogen atoms would be predicted as likely sites for protonation or coordination with Lewis acids.
In Silico Modeling of Reaction Mechanisms
In silico modeling allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. researchgate.net This involves calculating the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. chemintech.ru
For a reaction involving this compound, computational modeling could be used to:
Identify Transition States: Locate the highest energy point along the reaction coordinate, the structure of which provides insight into the bond-making and bond-breaking processes.
Calculate Activation Energies: Determine the energy barrier of the reaction, which is related to the reaction rate.
Evaluate Intermediates: Assess the stability of any intermediate species formed during the reaction. chemintech.ru
By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism for a given transformation. This approach has been successfully used to elucidate the mechanisms of formation for various heterocyclic compounds. chemintech.ru
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-bromoisoxazole-4-carboxylate, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl protons of the ester group and the proton on the isoxazole (B147169) ring. The methyl protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The isoxazole ring proton (H-5) is expected to resonate as a singlet further downfield, likely in the region of 8.5-9.0 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the heterocyclic ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon of the methyl ester group is anticipated to appear around 53 ppm. The carbonyl carbon of the ester is expected at a much lower field, typically in the 160-165 ppm region. The carbons of the isoxazole ring are expected to have distinct chemical shifts. The C-3 carbon, bonded to the bromine atom, would be significantly influenced by the halogen's electronegativity and is predicted to be in the range of 145-150 ppm. The C-4 carbon, attached to the carboxylate group, is expected around 110-115 ppm. The C-5 carbon is also expected in the downfield region, likely around 155-160 ppm.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.9 | Singlet | -OCH₃ |
| 8.7 | Singlet | H-5 | |
| ¹³C | 53 | Quartet (in ¹H coupled) | -OCH₃ |
| 112 | Singlet | C-4 | |
| 148 | Singlet | C-3 | |
| 158 | Singlet | C-5 | |
| 162 | Singlet | C=O |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₄BrNO₃), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units. The expected molecular ion peaks would be at m/z 220.94 and 222.94.
Fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the isoxazole ring can also occur, leading to characteristic ions.
Expected Mass Spectrometry Data for this compound:
| m/z (Expected) | Ion | Description |
| 221/223 | [C₅H₄BrNO₃]⁺ | Molecular ion peak showing bromine isotope pattern |
| 190/192 | [C₄H₁BrNO₂]⁺ | Loss of -OCH₃ |
| 162/164 | [C₃HBrO]⁺ | Loss of -COOCH₃ and N |
Infrared (IR) and Raman Spectroscopy Methodologies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester functional group. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester. Another strong band in the region of 1200-1300 cm⁻¹ is expected for the C-O stretching of the ester. The isoxazole ring vibrations are expected to appear in the fingerprint region, typically between 1400-1650 cm⁻¹ (C=N and C=C stretching) and 900-1200 cm⁻¹ (ring breathing modes). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C=N and C=C stretching vibrations of the isoxazole ring are often strong in the Raman spectrum. The symmetric stretching of the carboxylate group may also be observed.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) vscht.cz | Expected Raman Frequency (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 (Strong) | Moderate |
| C-O (Ester) | Stretching | 1200-1300 (Strong) | Weak |
| C=N (Isoxazole) | Stretching | ~1600-1650 (Moderate) | Strong |
| C=C (Isoxazole) | Stretching | ~1400-1500 (Moderate) | Strong |
| C-Br | Stretching | 500-650 (Moderate) | Moderate |
X-ray Crystallography for Solid-State Structure Determination
Based on the structures of related 3-bromoisoxazole (B39813) derivatives, it is expected that the isoxazole ring is planar. The methyl carboxylate group may be twisted out of the plane of the isoxazole ring. The analysis would reveal the exact torsion angles between the ring and the substituent. Intermolecular interactions in the crystal lattice, such as halogen bonding involving the bromine atom or dipole-dipole interactions, could also be identified, providing insights into the crystal packing.
Expected Structural Parameters from X-ray Crystallography:
Bond Lengths: C-Br (~1.85 Å), C=O (~1.20 Å), N-O (~1.40 Å)
Bond Angles: Angles within the isoxazole ring will be close to the ideal values for a five-membered ring. The angles around the sp² hybridized carbons of the ring and the ester group will be approximately 120°.
Planarity: The isoxazole ring is expected to be planar.
Application of Hyphenated Spectroscopic Techniques
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for obtaining structural information on individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that can be used to separate this compound from impurities or other reaction components and subsequently provide its mass spectrum. This is particularly useful for reaction monitoring and purity assessment. The mass spectrometer provides molecular weight information and fragmentation data, which aids in the confirmation of the compound's identity. nih.govvedomostincesmp.ru
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is another valuable hyphenated technique. This compound may be amenable to GC-MS analysis. The gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides a mass spectrum for identification. researchgate.net
These hyphenated techniques are instrumental in both qualitative and quantitative analysis, offering a higher degree of confidence in the identification and characterization of this compound, especially when dealing with complex matrices.
Applications of Methyl 3 Bromoisoxazole 4 Carboxylate As a Synthetic Building Block
Synthesis of Complex Isoxazole (B147169) Derivatives and Analogues
The presence of a bromine atom on the isoxazole ring of Methyl 3-bromoisoxazole-4-carboxylate makes it an ideal substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents at the 3-position, leading to the synthesis of complex isoxazole derivatives with diverse functionalities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to modify the isoxazole core. For instance, the Suzuki coupling enables the introduction of aryl and heteroaryl groups, leading to the formation of 3-arylisoxazole derivatives. These derivatives are of significant interest due to their presence in many biologically active molecules. Similarly, the Heck reaction allows for the vinylation of the isoxazole ring, while the Sonogashira coupling facilitates the introduction of acetylenic moieties.
The ester group at the 4-position can also be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This further enhances the molecular diversity that can be achieved from this versatile building block. Furthermore, the isoxazole ring itself can participate in various transformations, such as ring-opening reactions, to yield other heterocyclic systems. This reactivity makes this compound a precursor for the synthesis of isoxazole-fused heterocycles, which are scaffolds of interest in medicinal chemistry. nih.gov
Utility in the Total Synthesis of Natural Products
While the isoxazole moiety is present in some natural products, the direct application of this compound as a starting material in the total synthesis of such compounds is not extensively documented in readily available scientific literature. However, the versatility of this building block suggests its potential utility in synthetic strategies targeting complex natural products containing the isoxazole core. The ability to introduce various substituents through cross-coupling reactions and modify the ester functionality provides a pathway to construct the specific substitution patterns found in natural products. The isoxazole ring can also serve as a latent functional group, which can be unmasked at a later stage of the synthesis to reveal other functionalities required for the completion of the natural product synthesis.
Role in the Preparation of Advanced Pharmaceutical Intermediates
The isoxazole ring is a recognized pharmacophore present in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.org this compound serves as a key starting material for the synthesis of more complex isoxazole derivatives that can act as advanced pharmaceutical intermediates.
The ability to introduce diverse substituents onto the isoxazole core via cross-coupling reactions is crucial in the drug discovery process. nih.gov This allows for the systematic exploration of the structure-activity relationship (SAR) of a series of compounds, which is essential for optimizing the pharmacological properties of a potential drug candidate. For example, the synthesis of various 3-substituted isoxazole-4-carboxamides can be readily achieved from this compound. These amides are common structural motifs in many biologically active molecules.
Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, which can improve the pharmacokinetic properties of a drug molecule. The synthetic accessibility of a wide range of isoxazole derivatives from this compound makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.
Development of Novel Heterocyclic Scaffolds for Chemical Libraries
Chemical libraries are essential tools in modern drug discovery, providing a diverse collection of compounds for high-throughput screening to identify new hit compounds. This compound is an excellent starting material for the construction of chemical libraries centered around the isoxazole scaffold. nih.gov
The reactivity of the bromine atom at the 3-position allows for the introduction of a wide variety of building blocks through parallel synthesis techniques. By employing a range of boronic acids in Suzuki couplings, or different alkenes and alkynes in Heck and Sonogashira reactions, a large and diverse library of 3-substituted isoxazoles can be rapidly generated.
The ester group at the 4-position provides an additional point of diversification. A library of 3-substituted isoxazoles can be further functionalized by converting the ester to a variety of amides using a diverse set of amines. This combinatorial approach allows for the creation of a large number of unique isoxazole derivatives with a wide range of chemical properties, increasing the chances of finding a compound with the desired biological activity. The isoxazole core itself can be used as a scaffold to build more complex, fused heterocyclic systems, further expanding the chemical space that can be explored.
Potential Applications in Materials Science Precursors
The isoxazole ring, with its unique electronic properties, has been explored for its potential applications in materials science. Isoxazole-containing compounds have been investigated for their use in photochromic materials, liquid crystals, and organic solar cells. nih.gov While the direct application of this compound in these areas is not yet widely reported, its versatility as a synthetic building block makes it a promising precursor for the synthesis of novel functional materials.
The ability to introduce various aromatic and conjugated substituents onto the isoxazole ring through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This is a key requirement for the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The isoxazole moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties. The synthetic accessibility of a wide range of isoxazole derivatives from this compound opens up possibilities for the exploration of new isoxazole-based materials with novel applications.
Exploration of Biological Interactions and Molecular Target Identification Studies
Design and Synthesis Strategies for Biologically Active Derivatives
The design of biologically active molecules originating from Methyl 3-bromoisoxazole-4-carboxylate leverages the compound's inherent structural features. The bromine atom at the C-3 position and the carboxylate group at the C-4 position serve as versatile synthetic handles for introducing chemical diversity. Strategies often focus on creating libraries of analogues by modifying these positions to modulate the compound's physicochemical properties and steric profile, thereby influencing its biological activity.
Common synthetic strategies include:
Cross-Coupling Reactions: The bromo group at the C-3 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling exploration of different binding pockets in biological targets. For instance, coupling with various boronic acids can generate a library of 3-aryl-isoxazole derivatives. mdpi.com
Amide Bond Formation: The methyl carboxylate at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation. Coupling with a diverse range of amines yields carboxamide derivatives, a common functional group in many biologically active compounds. This approach has been used to synthesize isoxazole-amide derivatives with a range of biological activities. researchgate.net
Cyclization Reactions: The core isoxazole (B147169) ring itself is often synthesized through cyclization reactions. One method involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate (B8463686) to form thioxo-propanoates, which are then reacted with hydroxylamine (B1172632) to yield 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net Another approach involves the Claisen-Schmidt condensation to form chalcone (B49325) derivatives which then undergo cyclization. frontiersin.org
These synthetic routes allow for the systematic modification of the parent molecule, which is a foundational step for investigating its biological potential and for building structure-activity relationship (SAR) models.
Methodologies for High-Throughput Screening in Ligand Discovery
High-Throughput Screening (HTS) is a critical technology in drug discovery that enables the rapid testing of large, diverse chemical libraries to identify "hit" compounds that interact with a specific biological target. ewadirect.comresearchgate.net For derivatives of this compound, HTS assays are employed to efficiently sift through synthesized libraries to find promising candidates for further development.
Key HTS methodologies applicable to ligand discovery include:
Virtual Screening: This computational technique uses computer models to predict the binding affinity of compounds to a target protein of known structure. ewadirect.com Virtual libraries of isoxazole derivatives can be docked into the active site of a target to prioritize which compounds to synthesize and test, saving time and resources. dundee.ac.uk
Biochemical Assays: These are cell-free assays that measure the effect of a compound on a purified biological target, such as an enzyme or receptor. Formats like 96-, 384-, or 1536-well microtiter plates are standard. researchgate.net Technologies such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are used to detect binding events with high sensitivity and are well-suited for HTS campaigns. nih.gov
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, providing insights into its activity in a more biologically relevant context. ewadirect.com This can include measuring cell proliferation, cytotoxicity, or the activation of a specific signaling pathway.
The primary goal of HTS is to identify initial hits from a large collection of compounds, which then become the starting point for more focused lead optimization studies. researchgate.netnih.gov
In Vitro Enzyme Inhibition and Receptor Binding Assay Methodologies
Once initial hits are identified, in vitro assays are used to quantify their potency and selectivity. These assays are fundamental for understanding a compound's mechanism of action at the molecular level.
Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. frontiersin.org A series of 4-arylamido 3-methyl isoxazoles, for example, were evaluated as potential FMS kinase inhibitors, with the most potent compound showing an IC50 value of 9.95 nM. nih.gov Similarly, isoxazole derivatives have been tested for their inhibitory effects on enzymes like cyclooxygenases (COX-1 and COX-2). frontiersin.org The Homogeneous Time-Resolved Fluorescence (HTRF) assay is another common method used to measure kinase inhibition in a high-throughput format. nih.gov
Receptor Binding Assays: These assays determine the affinity of a ligand for its receptor. Radioligand binding assays are a classic method where a radiolabeled ligand competes with the test compound for binding to the receptor. The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. nih.gov For example, the binding affinities of fentanyl analogs for various opioid receptor subtypes were determined using this method, revealing high selectivity for the mu receptor with Ki values in the nanomolar range. nih.gov
The data below illustrates typical results from enzyme inhibition assays for isoxazole derivatives against different kinase targets.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole Derivative 6a | FMS Kinase | 0.00995 | nih.gov |
| Isoxazole Derivative C3 | COX-2 | Significant Activity | frontiersin.org |
| Isoxazole Derivative C5 | COX-2 | Significant Activity | frontiersin.org |
| Isoxazole Derivative C6 | COX-2 | Significant Activity | frontiersin.org |
| Thiazole Carboxamide 51am | c-Met Kinase | 0.0011 | nih.gov |
Cellular Assays for Investigating Biological Responses and Pathway Modulation
Cellular assays are essential for confirming that the activity observed in biochemical assays translates to a functional response in a living system. These assays can reveal information about a compound's cell permeability, cytotoxicity, and its effect on cellular signaling pathways.
Commonly used cellular assays include:
Antiproliferative Assays: These assays measure the ability of a compound to inhibit the growth of cells, particularly cancer cell lines. For instance, a series of 4-arylamido 3-methyl isoxazoles were evaluated for their antiproliferative activities against the A375P melanoma and U937 hematopoietic cell lines, with most showing selective activity against the U937 line. nih.gov Similarly, other derivatives have been tested against SMMC-7721, MCF-7, and A549 human cancer cell lines. nih.gov
Apoptosis and Cell Cycle Assays: These assays determine if a compound induces programmed cell death (apoptosis) or causes cells to arrest at a specific phase of the cell cycle. The small molecule inhibitor DCBD-005, identified through HTS, was shown to cause cell cycle arrest and induce apoptosis in human leukemia MV4-11 cells. nih.gov
Gene Expression Analysis: Techniques like reverse transcriptase PCR (RT-PCR) can be used to measure changes in mRNA expression levels of specific genes following treatment with a compound. This provides direct evidence of a compound's ability to modulate a biological pathway. For example, isoxazole derivatives have been shown to decrease IL-17a mRNA expression levels, indicating an effect on the RORγt pathway. dundee.ac.uk
The following table summarizes the effects of representative isoxazole-related compounds in various cancer cell lines.
| Compound Series | Cell Line | Biological Response | Reference |
|---|---|---|---|
| 4-Arylamido 3-methyl isoxazoles | U937 (Hematopoietic) | Selective Antiproliferative Activity | nih.gov |
| 1,3,4-Thiadiazole Derivatives | SMMC-7721 (Hepatocellular Carcinoma) | Antitumor Activity (IC50 = 1.89 µM for 4b) | nih.gov |
| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast Cancer) | Antitumor Activity (IC50 = 2.28 µM for 4n) | nih.gov |
| 1,3,4-Thiadiazole Derivatives | A549 (Lung Cancer) | Antitumor Activity (IC50 = 1.76 µM for 4i) | nih.gov |
| DCBD-005 | MV4-11 (Leukemia) | Inhibited Viability, Cell Cycle Arrest, Apoptosis | nih.gov |
Molecular Target Identification and Mechanistic Elucidation of Biological Effects
Identifying the precise molecular target of a bioactive compound is crucial for understanding its mechanism of action and for rational drug design. For derivatives of this compound, several approaches can be employed to identify their cellular partners.
A primary strategy involves using the compound as a probe in biochemical or genetic screens. If a compound shows potent activity in an enzyme inhibition assay, that enzyme becomes a putative target. For example, a series of isoxazole derivatives were identified as potent inhibitors of FMS kinase, suggesting this protein as their molecular target. nih.gov
For targets that are not enzymes, such as nuclear receptors, other biophysical and structural methods are employed.
Thermal Shift Assays (TSA): This method measures the change in the thermal denaturation temperature (ΔTm) of a protein upon ligand binding. A significant increase in Tm indicates direct binding of the compound to the protein. This was used to confirm that isoxazole derivatives bind directly to the nuclear receptor RORγt. dundee.ac.uk
X-ray Crystallography: This is the gold standard for elucidating the binding mechanism of a ligand to its target protein. By obtaining a co-crystal structure, researchers can visualize the precise interactions between the compound and the amino acid residues in the protein's binding site. The co-crystal structure of RORγt in complex with isoxazole inverse agonists revealed that the compounds bind in an allosteric site and detailed the key hydrogen bond interactions. dundee.ac.uk
These techniques provide definitive evidence of target engagement and offer a structural basis for the compound's biological effects, which is invaluable for further optimization.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure relates to its biological activity. rjptonline.org For derivatives of this compound, SAR studies aim to identify which chemical modifications enhance potency, selectivity, and other desirable properties.
In a notable study, a series of trisubstituted isoxazoles were developed as allosteric inverse agonists for the nuclear receptor RORγt. dundee.ac.uk Starting from a core structure, modifications were made at the C-4 and C-5 positions of the isoxazole ring. The SAR was guided by in silico docking studies and confirmed through biochemical and biophysical assays. dundee.ac.uk
Key findings from this SAR study include:
C-4 Position: The introduction of different linkers (e.g., ether, amine) and substituents at the C-4 position significantly impacted the compound's potency. The most potent compounds featured an ether linker. dundee.ac.uk
C-5 Position: Modifications at this position were also explored to improve activity and pharmacokinetic profiles.
Correlation of Data: A strong correlation was observed between the potency measured in a biochemical TR-FRET assay (IC50), the binding affinity measured by a thermal shift assay (ΔTm), and the functional activity in a cellular assay (inhibition of IL-17a mRNA expression). dundee.ac.uk
The table below presents SAR data for a selection of isoxazole derivatives targeting RORγt, illustrating how structural changes affect various biological parameters. dundee.ac.uk
| Compound | Modification at C-4 Position | TR-FRET IC50 (µM) | ΔTm (°C) | Fold Decrease in IL-17a mRNA |
|---|---|---|---|---|
| 2 | (Reference Compound) | 0.14 | 3.0 | 15 |
| 3 | Ether Linker | 0.02 | 4.9 | 13 |
| 6 | Modified Ether Linker | 0.01 | 6.4 | 11 |
| 9 | Fluoro Substituent | 0.11 | 3.8 | 10 |
These SAR studies are iterative and provide a rational basis for designing next-generation compounds with improved therapeutic potential. mdpi.comnih.govnih.govrsc.org
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of isoxazole (B147169) derivatives is increasingly being adapted to continuous flow chemistry protocols, which offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and scalability. While specific studies on the flow synthesis of Methyl 3-bromoisoxazole-4-carboxylate are not yet prevalent, the methodologies developed for other isoxazoles are directly applicable. researchgate.netmdpi.commdpi.com
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving potentially hazardous reagents or intermediates. mdpi.com Automated synthesis platforms, which integrate robotic handling of reagents and real-time reaction analysis, can be coupled with flow reactors to enable high-throughput screening of reaction conditions and rapid library synthesis for drug discovery. chemrxiv.org The future integration of this compound into such automated systems could significantly accelerate the discovery of novel derivatives with optimized properties.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Feature | Advantage in Flow Chemistry |
| Safety | Minimized reaction volumes and efficient heat exchange reduce risks associated with exothermic reactions or unstable intermediates. |
| Scalability | Seamless scaling from laboratory to production scale by extending the operation time or using larger reactors. |
| Reaction Control | Precise control over stoichiometry, temperature, and residence time leads to higher yields and purities. |
| Automation | Integration with automated platforms allows for high-throughput screening and rapid optimization of reaction conditions. |
Sustainable and Eco-Friendly Approaches in Isoxazole Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. nih.govrsc.orgresearchgate.net For isoxazole chemistry, this includes the use of greener solvents, the development of catalyst-free reactions, and the utilization of renewable starting materials. While specific green chemistry protocols for this compound are not extensively documented, the broader trends in isoxazole synthesis point towards more sustainable practices.
Recent research has demonstrated the synthesis of isoxazole derivatives using agro-waste-based solvent mediums and catalysts, which are benign, eco-friendly, and inexpensive. nih.govrsc.org These approaches avoid the use of hazardous organic solvents and offer good atom economy. The application of such methodologies to the synthesis and functionalization of this compound would represent a significant step towards more environmentally friendly chemical manufacturing.
Chemoinformatics and Data-Driven Discovery in Compound Optimization
Chemoinformatics and data-driven discovery are becoming indispensable tools in modern medicinal chemistry for the design and optimization of drug candidates. These computational approaches can be employed to predict the physicochemical properties, biological activity, and potential toxicity of derivatives of this compound.
By analyzing large datasets of known isoxazole-containing compounds and their biological activities, machine learning algorithms can identify structure-activity relationships (SAR) and guide the design of new molecules with improved therapeutic potential. While specific chemoinformatic studies on this compound are not yet published, the general applicability of these tools to the isoxazole scaffold is well-established.
Advances in Catalysis for Isoxazole Functionalization
The functionalization of the isoxazole ring is a key strategy for diversifying its chemical space and accessing novel derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and heteroaryl substituents onto the isoxazole core. nih.govresearchgate.netsemanticscholar.orgnih.govrsc.orgresearchgate.netorganic-chemistry.orgyoutube.comnih.govmdpi.comd-nb.infonih.gov The bromine atom at the 3-position of this compound makes it an ideal substrate for such transformations.
Recent advances in catalysis have focused on the development of more active and versatile palladium catalysts that can operate under milder reaction conditions and with a broader substrate scope. researchgate.net Furthermore, catalyst-free C-H functionalization methods are emerging as a powerful and atom-economical alternative for the direct introduction of new functional groups onto the isoxazole ring, although specific applications to this compound are yet to be explored. rsc.org
Table 2: Potential Catalytic Functionalization Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | 3-Aryl-isoxazole-4-carboxylate |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 3-Alkynyl-isoxazole-4-carboxylate |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | 3-Amino-isoxazole-4-carboxylate |
| Heck Reaction | Alkene / Pd catalyst | 3-Alkenyl-isoxazole-4-carboxylate |
Future Avenues for Applications in Chemical Biology and Medicinal Chemistry
The isoxazole scaffold is a well-recognized privileged structure in medicinal chemistry, being present in a number of approved drugs. researchgate.netresearchgate.net Derivatives of isoxazoles have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The functional groups present in this compound, namely the bromo substituent and the methyl ester, provide handles for further chemical modification to generate libraries of compounds for biological screening.
In chemical biology, isoxazole derivatives can be used as chemical probes to study biological processes. The development of fluorescently labeled or biotinylated derivatives of this compound could enable the identification of its cellular targets and elucidation of its mechanism of action. While the specific biological profile of this compound is not yet extensively characterized, its structural similarity to other biologically active isoxazoles suggests that it holds significant potential for future applications in these fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-bromoisoxazole-4-carboxylate, and how is its purity validated?
- Synthesis : A common approach involves functionalizing isoxazole precursors via bromination. For example, reacting methyl 3-aminoisoxazole-4-carboxylate with brominating agents (e.g., NBS or Br₂ in controlled conditions) .
- Characterization : Purity is validated using HPLC (≥95% threshold) and LC-MS to detect impurities. Structural confirmation relies on /-NMR, IR (for ester and bromine signatures), and single-crystal X-ray diffraction (e.g., SHELX refinement for bond-length validation) .
Q. Which crystallographic tools are recommended for structural determination of this compound?
- Use SHELX (e.g., SHELXL for refinement) to resolve bond distances/angles and validate geometry against crystallographic databases .
- Mercury CSD aids in visualizing intermolecular interactions (e.g., halogen bonding from bromine) and crystal packing patterns. The "Materials Module" can compare packing motifs with related isoxazole derivatives .
Q. What safety protocols are critical when handling this compound?
- Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential bromine vapor release. Waste must be segregated and processed via halogen-specific disposal protocols .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize the structure using Gaussian or ORCA to evaluate electrophilic aromatic substitution (Br site) or Suzuki-Miyaura coupling potential. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Docking Studies : If targeting bioactive derivatives, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Case Example : If NMR signals conflict with expected resonance (e.g., deshielded protons due to ring strain), compare with Cremer-Pople puckering parameters to assess non-planar ring distortions .
- Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray data. SHELXL’s R-factor analysis () ensures structural accuracy .
Q. How does the bromine substituent influence the compound’s utility in medicinal chemistry?
- Role of Bromine : Enhances electrophilicity for nucleophilic substitution (e.g., forming C–N bonds in kinase inhibitors). Its steric bulk can modulate binding pocket interactions .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or I) and compare bioactivity (e.g., IC₅₀ in enzyme assays). Use QSAR models to correlate substituent effects with potency .
Q. What advanced techniques analyze byproducts in large-scale syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
